molecular formula C19H24N4O5 B4302648 2'-ETHYL-1,5-DIMETHYL-6'-NITRO-1'-PROPYL-2',4'-DIHYDRO-1'H-SPIRO[1,5-DIAZINANE-3,3'-QUINOLINE]-2,4,6-TRIONE

2'-ETHYL-1,5-DIMETHYL-6'-NITRO-1'-PROPYL-2',4'-DIHYDRO-1'H-SPIRO[1,5-DIAZINANE-3,3'-QUINOLINE]-2,4,6-TRIONE

Cat. No.: B4302648
M. Wt: 388.4 g/mol
InChI Key: PVBGNBJAIZHSCJ-UHFFFAOYSA-N
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Description

2’-ethyl-1,3-dimethyl-6’-nitro-1’-propyl-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-ethyl-1,3-dimethyl-6’-nitro-1’-propyl-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and quinolines, which undergo a series of condensation, cyclization, and nitration reactions under controlled conditions. Common reagents used in these reactions include strong acids, bases, and nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2’-ethyl-1,3-dimethyl-6’-nitro-1’-propyl-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2’-ethyl-1,3-dimethyl-6’-nitro-1’-propyl-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as photochromic or electrochromic materials.

Mechanism of Action

The mechanism of action of 2’-ethyl-1,3-dimethyl-6’-nitro-1’-propyl-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The spiro structure allows for unique interactions with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indoline]: Known for its photochromic properties.

    5,6-dihydro-1H-pyridin-2-one derivatives: Studied for their antiviral activities.

Uniqueness

2’-ethyl-1,3-dimethyl-6’-nitro-1’-propyl-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-2,4,6(1H,3H)-trione stands out due to its unique spiro structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2'-ethyl-1,3-dimethyl-6'-nitro-1'-propylspiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-5-9-22-14-8-7-13(23(27)28)10-12(14)11-19(15(22)6-2)16(24)20(3)18(26)21(4)17(19)25/h7-8,10,15H,5-6,9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBGNBJAIZHSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(C2(CC3=C1C=CC(=C3)[N+](=O)[O-])C(=O)N(C(=O)N(C2=O)C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-ETHYL-1,5-DIMETHYL-6'-NITRO-1'-PROPYL-2',4'-DIHYDRO-1'H-SPIRO[1,5-DIAZINANE-3,3'-QUINOLINE]-2,4,6-TRIONE
Reactant of Route 2
2'-ETHYL-1,5-DIMETHYL-6'-NITRO-1'-PROPYL-2',4'-DIHYDRO-1'H-SPIRO[1,5-DIAZINANE-3,3'-QUINOLINE]-2,4,6-TRIONE
Reactant of Route 3
2'-ETHYL-1,5-DIMETHYL-6'-NITRO-1'-PROPYL-2',4'-DIHYDRO-1'H-SPIRO[1,5-DIAZINANE-3,3'-QUINOLINE]-2,4,6-TRIONE
Reactant of Route 4
2'-ETHYL-1,5-DIMETHYL-6'-NITRO-1'-PROPYL-2',4'-DIHYDRO-1'H-SPIRO[1,5-DIAZINANE-3,3'-QUINOLINE]-2,4,6-TRIONE
Reactant of Route 5
2'-ETHYL-1,5-DIMETHYL-6'-NITRO-1'-PROPYL-2',4'-DIHYDRO-1'H-SPIRO[1,5-DIAZINANE-3,3'-QUINOLINE]-2,4,6-TRIONE
Reactant of Route 6
2'-ETHYL-1,5-DIMETHYL-6'-NITRO-1'-PROPYL-2',4'-DIHYDRO-1'H-SPIRO[1,5-DIAZINANE-3,3'-QUINOLINE]-2,4,6-TRIONE

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